molecular formula C9H13NO4 B2942048 Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate CAS No. 1923238-67-8

Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate

Cat. No.: B2942048
CAS No.: 1923238-67-8
M. Wt: 199.206
InChI Key: WEEIJECDWRDBDP-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate is an organic compound with a complex structure that includes a dioxolane ring and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate typically involves the reaction of ethyl cyanoacetate with formaldehyde and ethylene glycol under acidic conditions to form the dioxolane ring. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent product quality and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dioxolane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it valuable in various applications .

Properties

IUPAC Name

ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-2-12-8(11)7-9(3-4-10)13-5-6-14-9/h2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEIJECDWRDBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(OCCO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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